Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate: is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position of the phenyl ring and a carboxylate ester group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable chalcone with hydrazine derivatives. For example, a mixture of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can be refluxed to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine: The compound has been investigated for its potential as an anti-inflammatory and antimicrobial agent. Its pyrazole core is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
Comparison: Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)10-7-11(14-13-10)12(15)16-2/h3-7H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBASWCUEOBWNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366158 |
Source
|
Record name | methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192701-73-8 |
Source
|
Record name | methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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